molecular formula C23H27N3O5 B2603470 methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate CAS No. 1018156-31-4

methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate

Cat. No. B2603470
CAS RN: 1018156-31-4
M. Wt: 425.485
InChI Key: IJTMRGHXBOLKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

  • Synthesis of Fused Pyrimidinones : Methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate and related compounds have been used in synthesizing various heterocyclic systems. This includes the preparation of fused pyrimidinones from heterocyclic α-amino compounds in acetic acid, resulting in derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and other complex structures (Stanovnik et al., 1990).

  • Synthesis of Pyrimidine-Linked Heterocyclics : Another application involves the synthesis of pyrimidine-linked heterocyclics using microwave irradiative cyclocondensation. This method has been employed to create compounds like (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, demonstrating the chemical's versatility in creating complex molecular structures (Deohate & Palaspagar, 2020).

Antimicrobial and Cytotoxic Activity

  • Evaluation of Antibacterial and Cytotoxic Properties : Compounds derived from methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate have been assessed for their antimicrobial and cytotoxic activities. For instance, certain derivatives have shown good antibacterial activity and cytotoxic properties in vitro, highlighting their potential in medical research and drug development (Noolvi et al., 2014).

Herbicidal Applications

  • Herbicidal Ingredient Synthesis : This chemical has also found applications in the synthesis of herbicidal ingredients. An example is the synthesis of ZJ0273, a broad-spectrum herbicidal ingredient used for weed control in oilseed rape in China. The compound's derivatives have been used as radiotracers in studies on metabolism, action mode, environmental behavior, and fate of the herbicide, demonstrating its utility in agricultural chemistry (Yang et al., 2008).

Crystallographic Studies

  • Crystal Structure Analysis : The compound has been studied for its crystal structure, providing insights into its molecular geometry and interactions. This information is crucial for understanding the compound's reactivity and potential applications in various fields, including pharmaceuticals and materials science (Moser et al., 2005).

properties

IUPAC Name

methyl 4-[[2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-31-22(29)15-10-12-16(13-11-15)24-20(27)14-25-19-9-5-8-18(19)21(28)26(23(25)30)17-6-3-2-4-7-17/h10-13,17H,2-9,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTMRGHXBOLKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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